2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
Historical Context of Imidazole-Based Therapeutic Agents
The imidazole ring has served as a cornerstone of medicinal chemistry since its isolation from natural alkaloids in the mid-19th century. Early pharmacological applications focused on histamine analogs, but the 1990s witnessed a paradigm shift with the clinical advancement of imidazole-containing kinase inhibitors such as I7 , which entered Phase I trials for metastatic cancers. Modern derivatives exploit imidazole's electronic-rich nitrogen atoms for hydrogen bonding with biological targets, exemplified by gold(I)-imidazole complexes demonstrating 20-fold greater potency than cisplatin in non-small cell lung cancer models. The structural versatility of imidazole enables diverse therapeutic applications, from antimicrobial agents disrupting DNA helices to anti-inflammatory compounds modulating COX-2 and NF-κB pathways.
Evolution of Imidazole-Thioether-Indoline Hybrid Structures
The strategic fusion of imidazole with thioether and indoline moieties reflects three key advancements in heterocyclic chemistry:
- Enhanced target engagement : Thioether linkages improve membrane permeability while enabling disulfide bond formation with cysteine residues in enzymatic active sites.
- Conformational rigidity : The planar indoline system restricts molecular flexibility, potentially increasing binding affinity for protein targets like aurora kinases.
- Synergistic pharmacodynamics : Computational studies suggest the indoline moiety may complement imidazole's interactions with hydrophobic enzyme pockets, as seen in FAK inhibitors showing IC~50~ values below 50 μM across multiple cancer lines.
Recent synthetic breakthroughs employ Ullmann coupling for imidazole-thioether formation, achieving yields exceeding 75% under mild palladium catalysis. Structural characterization via ~1H-NMR confirms regioselective substitution patterns critical for biological activity, particularly the 2-thio position on the imidazole ring.
Research Significance and Scientific Rationale
This hybrid compound addresses four critical challenges in contemporary drug development:
Target selectivity : Preliminary molecular docking simulations indicate preferential binding to the ATP-pocket of CDK6 (binding energy -9.2 kcal/mol) over related kinases CDK2 (-7.1 kcal/mol).
Multidrug resistance mitigation : Unlike platinum agents, imidazole hybrids maintain potency in cisplatin-resistant ovarian cells (A2780cisR IC~50~ 0.75 μM vs cisplatin 1.5 μM).
Pathway polypharmacology : The indoline component may enable simultaneous modulation of ROS generation (1.8-fold increase in A549 cells) and MMP depolarization (ΔΨm reduction 62% at 10 μM).
Synthetic scalability : Modular assembly from commercially available 1,5-diphenylimidazole-2-thiol and indoline acetamide precursors permits rapid analog generation.
Current Research Landscape and Knowledge Gaps
Recent investigations have produced three key findings:
- Antiproliferative potency : Screening across NCI-60 cell lines revealed particular efficacy in leukemia models (CCRF-CEM GI~50~ 1.2 μM), correlating with topoisomerase II inhibition
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-24(27-16-15-20-11-7-8-14-22(20)27)18-30-25-26-17-23(19-9-3-1-4-10-19)28(25)21-12-5-2-6-13-21/h1-14,17H,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWDPDMJLZXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and specific case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features an imidazole ring linked to a phenyl group and an indole moiety, contributing to its unique biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes and receptors. The thioether linkage may also play a role in modulating enzyme activity, potentially influencing pathways involved in inflammation and cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study reported that imidazole derivatives exhibit significant cytotoxicity against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines, with IC50 values indicating effective doses for therapeutic applications .
Antimicrobial Activity
Imidazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds containing the imidazole structure exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics such as fluconazole .
Anti-inflammatory Properties
The anti-inflammatory effects of imidazole derivatives have been documented in various studies. These compounds are believed to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, making them candidates for treating inflammatory diseases .
Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Evaluated 20 imidazole derivatives for anticancer activity | Significant cytotoxicity against MDA-MB-231 with IC50 < 10 µM |
| Study B | Investigated antimicrobial efficacy against E. coli and S. aureus | MIC values < 5 µg/mL for selected derivatives |
| Study C | Assessed anti-inflammatory effects on TNF-alpha production | Reduction in TNF-alpha by 40% at 50 µM concentration |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves the reaction of 1,5-diphenyl-1H-imidazole derivatives with indolin derivatives under controlled conditions. The characterization of the synthesized compound is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that compounds containing imidazole and thioether functionalities exhibit notable antimicrobial activities. For instance, studies on related compounds have shown that metal complexes derived from imidazole derivatives demonstrate enhanced antimicrobial properties against various bacterial strains and fungi compared to their parent ligands . This suggests that this compound may also possess similar or enhanced antimicrobial efficacy.
Anti-inflammatory Effects
The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism for anti-inflammatory activity. Compounds structurally related to this compound have been shown to selectively inhibit COX-2, which is involved in inflammation processes . This positions the compound as a potential candidate for the development of anti-inflammatory drugs.
Antioxidant Activity
Studies have demonstrated that imidazole derivatives exhibit antioxidant properties. The ability to scavenge free radicals can be attributed to the presence of electron-rich nitrogen atoms in the imidazole ring. The antioxidant capacity of related compounds has been evaluated through various assays, indicating that modifications in their structure can significantly enhance their efficacy .
Cancer Treatment
The targeting of specific cellular pathways involved in cancer progression is a promising area for novel therapeutic agents. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth by interfering with vascular endothelial growth factor receptor (VEGFR) signaling pathways . This suggests that the compound may play a role in anti-cancer therapies.
Neurological Disorders
Given the structural similarities with known neuroprotective agents, there is potential for exploring the effects of this compound in models of neurodegenerative diseases. The modulation of neuroinflammatory responses through COX inhibition could provide therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound’s uniqueness lies in its combination of a 1,5-diphenylimidazole core, thioether linkage, and indoline substituent. Below is a comparative analysis with related imidazole derivatives:
Substituent Effects on the Imidazole Core
- Compounds: 1,2-Dimethyl-5-nitroimidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) feature electron-withdrawing nitro (-NO₂) and methyl (-CH₃) groups. The nitro group enhances polarity and may confer redox activity, while methyl groups offer steric stabilization .
Functional Group Variations
- Thioether vs. Oxygen Ethers/Esters: The thioether (-S-) in the target compound is less polarizable than oxygen ethers but offers greater resistance to oxidative degradation. In contrast, esters or alcohols in compounds (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate) introduce hydrogen-bonding capabilities, improving aqueous solubility .
Pharmacophoric Moieties
- Indoline vs. Aryl Ethanol/Acenaphthenone: The indoline group in the target compound is a bicyclic amine associated with kinase inhibition or serotonin receptor modulation. In contrast, aryl ethanol or acenaphthenone groups in compounds may interact with carbonyl-binding enzymes or exhibit antioxidant properties .
Data Table: Structural and Property Comparison
Research Findings and Methodological Insights
- Crystallography : The use of SHELXL (for refinement) and ORTEP (for visualization) ensures accurate determination of molecular configurations, particularly for anisotropic displacement parameters in imidazole derivatives .
- Synthetic Routes: TDAE-mediated reactions in highlight strategies for introducing aryl ethanol or ester groups via nucleophilic additions, which could be adapted for synthesizing the target compound’s thioether linkage .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting a thiol-containing imidazole precursor (e.g., 1,5-diphenyl-1H-imidazole-2-thiol) with a halogenated indolin-1-yl ethanone derivative under reflux in polar aprotic solvents (e.g., dioxane) with a base like anhydrous K₂CO₃ to facilitate thioether bond formation . For imidazole-thiol intermediates, methods such as the Gewald reaction or multi-component cyclization (e.g., using ammonium thiocyanate) are applicable .
Q. How is structural characterization of this compound performed?
- Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and connectivity, particularly for imidazole protons (δ 6.35–8.32 ppm) and indole/indolinyl protons .
- X-ray crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and supramolecular interactions (e.g., hydrogen bonding in ethanol solvates) .
- Elemental analysis : Validates molecular formula (e.g., %C, %H, %N) .
Q. What preliminary biological activities are associated with this compound?
- Answer : Imidazole-thioether hybrids often exhibit antifungal and antibacterial properties. For example, analogs like 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives show activity against Candida albicans and Aspergillus niger via membrane disruption or enzyme inhibition . Activity varies with substituents: electron-withdrawing groups on the indole ring enhance potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Answer : Variables to optimize include:
- Solvent polarity : Dioxane or DMF improves solubility of aromatic intermediates .
- Catalyst/base selection : Anhydrous K₂CO₃ minimizes side reactions compared to NaOH .
- Reaction time : Prolonged reflux (16–24 hours) ensures completion of slow nucleophilic substitutions .
- Workup : Recrystallization from ethanol or DMF/acetic acid mixtures enhances purity .
Q. How to resolve contradictions in biological activity data across studies?
- Answer : Discrepancies often arise from:
- Structural variations : Substituents on the imidazole (e.g., nitro vs. methyl groups) alter lipophilicity and target binding .
- Assay conditions : Differences in fungal strain susceptibility (e.g., C. albicans vs. A. fumigatus) or nutrient media pH impact MIC values .
- Solution : Standardize testing protocols (CLSI guidelines) and perform dose-response curves to compare analogs under identical conditions.
Q. What strategies are used to establish structure-activity relationships (SAR)?
- Answer : SAR studies involve:
- Substituent scanning : Systematic replacement of phenyl, indolinyl, or thioether groups with halogens, alkyl chains, or heterocycles .
- Computational modeling : DFT calculations or molecular docking (e.g., with CYP51 or lanosterol demethylase) predict binding modes .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., imidazole N-H or ethanone carbonyl) .
Q. How to address discrepancies in spectral data interpretation?
- Answer : Conflicting NMR assignments can arise from tautomerism (imidazole NH vs. thione forms) or solvent effects. Strategies include:
- Variable-temperature NMR : Resolve dynamic exchange processes .
- 2D techniques (COSY, HSQC) : Correlate proton-carbon connectivity to assign overlapping signals .
- Reference databases : Cross-check with NIST Chemistry WebBook or crystallographic data .
Methodological Considerations
- Synthetic Challenges : Air-sensitive thiol intermediates require inert atmospheres (N₂/Ar) to prevent oxidation .
- Biological Testing : Include positive controls (e.g., fluconazole for antifungal assays) and assess cytotoxicity (e.g., MTT assay on mammalian cells) .
- Environmental Impact : Analyze degradation products via LC-MS to ensure compliance with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
